JNJ-26489112 - 871824-55-4

JNJ-26489112

Catalog Number: EVT-270641
CAS Number: 871824-55-4
Molecular Formula: C9H11ClN2O4S
Molecular Weight: 278.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-26489112 is under investigation in clinical trial NCT00579384 (A Study of the Effects of JNJ-26489112 on the Photic Induced Paroxysmal Electroencephalogram (EEG) Response in Patients With Photosensitive Epilepsy).
Source and Classification

JNJ-26489112 was developed by Janssen Pharmaceuticals and is categorized under broad-spectrum anticonvulsants. It belongs to a class of compounds that target various mechanisms involved in seizure activity, making it a candidate for treating different types of epilepsy. The compound's chemical structure is characterized by the presence of a chloro-dihydrobenzo-dioxin moiety linked to a sulfamide group, which contributes to its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-26489112 involves several key steps utilizing regioselective methods to obtain the desired dioxin derivatives. The primary synthetic route includes:

  1. Formation of Sulfonate Ester: A reactive sulfonate ester is formed from the corresponding alcohol.
  2. Nucleophilic Displacement: Potassium phthalimide displaces the sulfonate group.
  3. Deprotection: The phthalimide is deprotected using hydrazine.
  4. Reaction with Sulfamide: The primary amine is reacted with sulfamide to yield the final product .

This multi-step synthesis allows for the production of single enantiomers, which are crucial for evaluating the pharmacological activity and safety profile of the compound.

Molecular Structure Analysis

Structure and Data

The molecular formula for JNJ-26489112 is C₁₁H₁₃ClN₂O₃S, and its molecular weight is approximately 288.75 g/mol. The structure features a chloro-substituted benzodioxin ring system connected to a methylsulfamide group, which is essential for its anticonvulsant activity.

The structural representation can be summarized as follows:

  • Chloro Group: Enhances lipophilicity and receptor binding.
  • Dihydrobenzo-dioxin Core: Provides structural stability and influences pharmacokinetics.
  • Sulfamide Moiety: Key for interaction with biological targets involved in seizure activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing JNJ-26489112 include:

  1. Formation of Amide Bonds: The reaction between carboxylic acids and amines forms amides, which are precursors in the synthesis pathway.
  2. Reduction Reactions: Lithium aluminum hydride (LiAlH₄) is used to reduce amides to amines, facilitating further reactions with sulfamide .
  3. Regioselective Synthesis: Specific conditions are employed to ensure that only desired regioisomers are produced, enhancing the compound's efficacy.

These reactions are carefully controlled to optimize yield and purity.

Mechanism of Action

Process and Data

JNJ-26489112 exerts its anticonvulsant effects primarily through modulation of neurotransmitter systems involved in seizure propagation. The proposed mechanism includes:

  1. Inhibition of Excitatory Neurotransmission: By enhancing GABAergic activity or inhibiting glutamatergic pathways, JNJ-26489112 reduces neuronal excitability.
  2. Modulation of Ion Channels: The compound may influence voltage-gated sodium channels or calcium channels, stabilizing neuronal membranes during seizure activity.

In clinical studies, JNJ-26489112 demonstrated a dose-dependent effect on reducing photoparoxysmal responses in patients with photosensitive epilepsy, indicating its potential effectiveness in managing seizure disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-26489112 exhibits several notable physical and chemical properties:

These properties are critical when considering formulation strategies for clinical applications.

Applications

Scientific Uses

JNJ-26489112 has significant potential applications in various scientific domains:

  1. Clinical Trials for Epilepsy Treatment: Currently being evaluated in clinical settings for efficacy against photosensitive epilepsy.
  2. Research on Anticonvulsant Mechanisms: Used as a model compound to study mechanisms underlying seizure control and neurotransmitter modulation.
  3. Drug Development: Serves as a lead compound for developing new treatments targeting broader forms of epilepsy or related neurological disorders.
Introduction to JNJ-26489112 in Anticonvulsant Research

Rationale for Development: Addressing Limitations of Existing Anticonvulsants

The development of JNJ-26489112 responded to critical unmet needs in epilepsy therapeutics. Approximately 30% of epilepsy patients exhibit pharmacoresistance to existing AEDs, resulting in uncontrolled seizures and diminished quality of life [6]. This treatment gap stems partly from the narrow mechanistic scope of conventional AEDs, which predominantly modulate sodium channels, GABAergic transmission, or calcium currents. Additionally, older-generation AEDs carry substantial tolerability burdens: cognitive impairment, teratogenicity, and metabolic complications frequently limit their clinical utility [5] [6].

Carbonic anhydrase inhibitors (CAIs) like acetazolamide, though clinically useful, exemplify these challenges. By non-selectively inhibiting CA-I/II isoforms, they induce dose-dependent metabolic acidosis, nephrolithiasis, and paresthesia [5]. JNJ-26489112 circumvented these limitations through targeted molecular design, prioritizing broad-spectrum efficacy without CA-mediated toxicity. Its preclinical profile demonstrated superior protection in hippocampal kindling and metrazol-induced seizure models compared to legacy AEDs, suggesting enhanced potential for pharmacoresistant epilepsy [3] [4].

Table 1: Therapeutic Limitations Addressed by JNJ-26489112 Development

Limitation of Existing AEDsJNJ-26489112 Design Response
Pharmacoresistance (30% prevalence)Multi-target mechanism enhancing efficacy in refractory models [6]
Carbonic anhydrase-mediated toxicityNegligible CA-I/II inhibition (IC₅₀ > 18–35 μM) [4]
Narrow spectrum of activityEfficacy across audiogenic, electrical, and chemical seizure models [4]
Cognitive side effectsStructural optimization to reduce off-target CNS effects [2]

Strategic Design as a Topiramate Successor: Carbonic Anhydrase Inactivity

JNJ-26489112 was explicitly engineered as a structural analog and successor to topiramate, aiming to retain broad anticonvulsant efficacy while eliminating its dose-limiting carbonic anhydrase (CA) inhibition [2] [4]. Topiramate’s potent inhibition of CA-II (Kᵢ ~ 10 nM) contributes significantly to its adverse effect profile, including metabolic acidosis, cognitive dulling, and renal calculi formation [5]. Molecular modifications focused on replacing topiramate’s sulfamate group with a sulfamide moiety while incorporating a chiral benzodioxine scaffold. This redesign yielded two critical advantages:

  • Reduced CA Affinity: Biochemical assays confirmed JNJ-26489112’s weak inhibition of CA-I (IC₅₀ = 18 μM) and CA-II (IC₅₀ = 35 μM), representing a >1,000-fold reduction in potency compared to topiramate [4]. This divergence minimizes CA-related toxicities while preserving ion channel modulation.
  • Stereoselective Activity: The (S)-enantiomer configuration of JNJ-26489112 optimized interactions with key neuronal targets, enhancing anticonvulsant potency in vivo. Enantiomeric purity was maintained to ensure consistent pharmacokinetic and pharmacodynamic properties [4] [9].

Table 2: Structural and Pharmacological Comparison with Topiramate

PropertyTopiramateJNJ-26489112Functional Consequence
Core StructureFructose-derived sulfamateChiral benzodioxine sulfamideEnhanced target specificity [2]
CA-II InhibitionHigh (Kᵢ ~10 nM)Low (IC₅₀ = 35 μM)Mitigated metabolic acidosis risk [4]
Voltage-Gated Na⁺ BlockModeratePotentImproved seizure spread suppression [4]
KCNQ2 OpeningWeakStrong (-50 mV)Enhanced hyperpolarization [9]

Position Within Broad-Spectrum Antiepileptic Drug Discovery

JNJ-26489112 exemplifies the multi-targeting strategy dominating modern antiepileptic drug discovery. Its mechanism integrates complementary actions on neuronal excitability and synchronization:

  • Voltage-Gated Sodium Channel Inhibition: Suppresses high-frequency repetitive firing and seizure propagation by stabilizing the inactivated state of Naᵥ channels [4] [9].
  • Calcium Channel Modulation: Inhibits N-type (Cav2.2) calcium currents (IC₅₀ = 34–70 μM), reducing neurotransmitter release at epileptogenic synapses [4] [9].
  • KCNQ2 Potassium Channel Activation: Potently opens KCNQ2 channels at physiological potentials (-50 mV), enhancing the neuronal M-current and membrane hyperpolarization [4] [9].

This multi-modal pharmacology translates to broad efficacy across seizure models. In rodents, JNJ-26489112 exhibited ED₅₀ values of 109 mg/kg (pentylenetetrazol), 189 mg/kg (picrotoxin), and 197 mg/kg (bicuculline) [4]. Its ability to elevate seizure thresholds in hippocampal kindling models further suggests disease-modifying potential beyond symptomatic control [3]. Clinically, this breadth was validated in a proof-of-concept photosensitivity study where single 3000 mg doses achieved complete suppression of photoparoxysmal EEG responses in 67% (2/3) of patients [1] [3].

Table 3: Preclinical Anticonvulsant Efficacy Profile

Seizure ModelSpeciesED₅₀ (mg/kg)Reference Compound Comparison
Pentylenetetrazol (PTZ)Mouse109Lower than phenytoin/carbamazepine [4]
PicrotoxinMouse189Superior to topiramate [4]
BicucullineMouse197Broader spectrum than gabapentin [4]
Hippocampal KindlingRatSignificant threshold elevationComparable to valproate [3]

Pharmacokinetic studies revealed favorable properties supporting once-daily dosing: high oral bioavailability (83–95% across species), linear exposure up to 300 mg/kg, and plasma half-lives of 8.2 hours (rats) and 20 hours (dogs) [4] [9]. Its minimal CYP450-mediated drug interactions further distinguished it from enzyme-inducing AEDs like carbamazepine, as evidenced by unchanged concomitant AED concentrations in clinical trials [1] [3]. Despite discontinuation of development for major depressive disorder, JNJ-26489112 remains a structurally innovative template for next-generation broad-spectrum anticonvulsants targeting pharmacoresistant epilepsy [2] [8].

Properties

CAS Number

871824-55-4

Product Name

JNJ-26489112

IUPAC Name

(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

InChI

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1

InChI Key

KXSAIQPPGSSNKX-ZETCQYMHSA-N

SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

JNJ-26489112
N-((6-chloro-2,3-dihydrobenzo(1,4)dioxin-2-yl)methyl)sulfamide

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.